NHS-PEG12-azide

Description

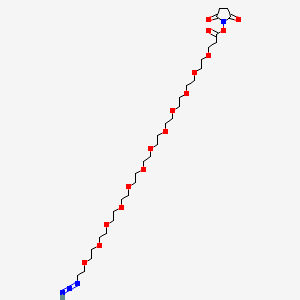

NHS-PEG12-azide is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a polyethylene glycol (PEG) spacer containing 12 ethylene glycol units. The NHS ester reacts selectively with primary amines (-NH₂) on proteins, antibodies, or other amine-containing biomolecules, forming stable amide bonds . The azide group enables bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation with alkyne- or cyclooctyne-functionalized molecules .

The PEG12 spacer provides a 46.4 Å hydrophilic linker, enhancing solubility, reducing steric hindrance, and minimizing non-specific interactions in biological systems . This compound is widely used in antibody-DNA conjugates , targeted toxin labeling , and polymer-drug conjugates due to its balanced reactivity and biocompatibility. Its molecular weight is 740.79 g/mol (C₃₁H₅₆N₄O₁₆), with a CAS number of 1610796-02-5 .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h32H,1-28H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWIYWXCECDXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57N4O16+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-Growth Polymerization of PEG Backbones

The synthesis begins with the preparation of a 12-unit PEG spacer. A representative protocol involves reacting 2,2'-oxybis(ethan-1-ol) with tert-butyl acrylate in tetrahydrofuran (THF) under inert atmosphere. Sodium metal (0.9 g per 49.64 g diol) catalyzes the Michael addition, yielding a tert-butyl-protected PEG intermediate after 15 hours at room temperature. Deprotection with trifluoroacetic acid exposes hydroxyl termini, which are subsequently converted to amine-reactive groups.

Key parameters:

Azide Functionalization

The terminal hydroxyl group undergoes mesylation (methanesulfonyl chloride, 2.6 eq.) in dichloromethane with triethylamine base, followed by nucleophilic displacement with sodium azide (3.0 eq.) in dimethylformamide at 60°C for 48 hours. This two-step process achieves >95% azide incorporation, as verified by Fourier-transform infrared spectroscopy (FTIR) peak at 2100 cm⁻¹.

NHS Ester Activation

The opposing hydroxyl is activated via carbodiimide coupling. A 1:1.2 molar ratio of PEG-azide to N-hydroxysuccinimide in ethyl acetate reacts with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) at 0°C. After 12 hours, the NHS ester forms with 85–90% yield, purified by cold diethyl ether precipitation.

Conjugation Methodologies

Protein Labeling Protocols

For antibody modification, dissolve 1–10 mg/mL IgG in phosphate-buffered saline (PBS, pH 7.4). Prepare a 10 mM this compound stock in dimethyl sulfoxide (DMSO) immediately before use. Add a 20-fold molar excess of reagent (e.g., 5 μL stock per mg antibody), maintaining organic solvent <10% of total volume. Incubate at 4°C for 2 hours or room temperature for 30 minutes.

Critical parameters :

Solid-Phase Surface Functionalization

Silica or gold surfaces are first aminosilanized with (3-aminopropyl)triethoxysilane. A 1 mM this compound solution in anhydrous DMF reacts for 4 hours at 25°C, achieving surface densities of 0.8–1.2 molecules/nm² as quantified by X-ray photoelectron spectroscopy.

Purification and Characterization

Dialysis versus Size Exclusion Chromatography

Post-conjugation purification employs Slide-A-Lyzer cassettes (3.5 kDa MWCO) against PBS for 24 hours (4 buffer changes) or Zeba spin columns (7 kDa MWCO). Comparative studies show spin columns recover 92±3% protein vs. 85±5% for dialysis, but introduce 5–10% aggregation in high-concentration (>5 mg/mL) samples.

Analytical HPLC Profiling

Reverse-phase chromatography (C18 column, 4.6×250 mm) with a 20–80% acetonitrile/0.1% TFA gradient over 30 minutes resolves PEG-azide derivatives. This compound elutes at 14.2 minutes (λ=280 nm), while hydrolyzed byproducts appear at 12.8 minutes.

Table 1: Kinetic Parameters of this compound Conjugates

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor system achieves 85% yield at 100 g/day scale:

Quality Control Metrics

-

End-group analysis : ¹H NMR (DMSO-d6): δ 3.51 (PEG backbone), δ 3.33 (NHS CH₂), δ 2.82 (NHS CH₂)

-

Azide quantification : IR absorbance at 2100 cm⁻¹ (ε=450 M⁻¹cm⁻¹)

-

Residual solvents : <300 ppm DMF (GC-MS), <5000 ppm DMSO (UV-Vis at 280 nm)

Troubleshooting Common Issues

Low conjugation efficiency :

-

Cause: NHS ester hydrolysis during storage. Remedy: Use fresh anhydrous DMSO and limit solution exposure to humidity.

Protein aggregation : -

Cause: >10% organic solvent in reaction. Remedy: Pre-equilibrate protein in 5% DMSO/PBS before adding reagent.

Incomplete azide displacement : -

Cause: Insoluble byproducts in SN2 reaction. Remedy: Add 15% w/v sodium iodide to improve NaN₃ solubility .

Chemical Reactions Analysis

Types of Reactions: NHS-PEG12-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper (I) or ruthenium catalysts to form triazole linkages.

Substitution Reactions: The NHS ester reacts with primary amines in aqueous or organic solvents to form stable amide bonds.

Common Reagents and Conditions:

Click Chemistry: Copper (I) or ruthenium catalysts, alkynes, and appropriate solvents.

Substitution Reactions: Primary amines, aqueous or organic solvents.

Major Products:

Click Chemistry: Triazole-linked compounds.

Substitution Reactions: Amide-linked compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

NHS-PEG12-azide is known for its ability to facilitate selective coupling with biomolecules such as proteins and peptides. The azide group allows for click chemistry reactions, making it a versatile tool in chemical biology. The NHS ester reacts with primary amines on target biomolecules, introducing an azide tag that can be further conjugated with alkyne-containing molecules through click reactions. This process enhances the stability and biocompatibility of the resulting conjugates, which is crucial for therapeutic applications.

Key Applications

-

Drug Delivery Systems

- Targeted Delivery : this compound is extensively used in the development of drug delivery systems that enhance the targeting of therapeutic agents to specific tissues or cells. By attaching targeting ligands (e.g., antibodies or peptides) to the azide group, researchers can achieve selective delivery to diseased tissues, thereby minimizing side effects associated with conventional therapies .

- Improved Pharmacokinetics : The incorporation of PEG chains improves the solubility and circulation time of drugs in vivo, leading to enhanced therapeutic efficacy .

-

Bioconjugation Strategies

- Protein Modification : The compound allows for the covalent attachment of biomolecules to PEG chains via click chemistry. This is particularly useful in creating stable protein-drug conjugates that retain their biological activity while improving pharmacological properties .

- Nanomedicine Development : this compound plays a role in synthesizing nanoparticles for drug delivery, where its azide functionality enables precise surface modification and functionalization .

- Diagnostic Imaging

Data Table: Comparison of PEG Linkers

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG8-PFP ester | Azide, PFP ester | Shorter PEG chain; used for rapid reactions |

| Azido-PEG4-NHS ester | Azide, NHS ester | Shorter chain; suitable for smaller biomolecules |

| Biotin-PEG-NHS ester | Biotin, NHS ester | Allows avidin-biotin interactions; enhances targeting |

| Maleimide-PEG-NHS ester | Maleimide, NHS ester | Enables thiol-reactive coupling; useful in protein labeling |

| This compound | Azide, NHS ester | Longer PEG chain enhances solubility; versatile applications |

Case Studies

-

Therapeutic Protein Conjugation

A study demonstrated the successful conjugation of fatty acids to therapeutic proteins using this compound through strain-promoted azide-alkyne cycloaddition (SPAAC). This method maintained the catalytic activity of the proteins while enhancing their pharmacokinetic profiles . -

Cancer Treatment Applications

Research involving PEGylated drug conjugates showed that this compound could effectively deliver chemotherapeutic agents to cancer cells while minimizing systemic toxicity. The study highlighted improved loading efficiency and targeted delivery capabilities compared to non-PEGylated counterparts . -

Imaging Studies

In diagnostic applications, this compound was utilized to tag biomarkers for imaging studies, allowing researchers to visualize cellular processes in real-time via fluorescence microscopy. This approach has significant implications for early disease detection and monitoring treatment responses .

Mechanism of Action

The mechanism of action of NHS-PEG12-azide involves its ability to form stable linkages with target molecules. The azide group reacts with alkynes through Click Chemistry, forming triazole linkages. The NHS ester reacts with primary amines to form stable amide bonds. These reactions enable the compound to label and modify various biomolecules, enhancing their functionality and specificity .

Comparison with Similar Compounds

Key Observations :

- Spacer Length : this compound’s 46.4 Å spacer minimizes steric hindrance in large biomolecular conjugates (e.g., antibody-DNA complexes), outperforming shorter PEG4 (17.7 Å) and PEG8 (32.2 Å) variants .

- Solubility : Longer PEG chains enhance water solubility, critical for in vivo applications .

- Disulfide Variant: NHS-SS-PEG3-azide incorporates a cleavable disulfide bond, enabling redox-sensitive drug release, unlike the non-cleavable this compound .

Bioconjugation Efficiency

- Antibody-DNA Conjugation : this compound was selected over shorter PEG linkers for modifying anti-PD-1, anti-TIGIT, and anti-CTLA-4 antibodies due to its ability to accommodate bulky DNA templates while maintaining antibody activity .

- Toxin Labeling : In toxin-fluorophore conjugates, this compound provided stable linkages, whereas NHS-SS-PEG3-azide allowed controlled toxin release via disulfide cleavage .

Stability and Immunogenicity

- Longer PEG chains (e.g., PEG12) reduce immunogenicity and non-specific binding compared to shorter PEGs .

- This compound lacks labile bonds (e.g., disulfides), ensuring stability in reducing environments .

Commercial and Custom Variants

- N3-PEG12-NH₂ : A related compound with an amine terminus instead of an NHS ester, enabling orthogonal conjugation strategies (e.g., carbodiimide chemistry) .

- Azido-PEG12-acid : Features a carboxylic acid group for carboxyl-to-amine crosslinking, contrasting with this compound’s amine-targeting NHS ester .

Biological Activity

NHS-PEG12-azide, also known as Azido-PEG12-NHS ester, is a chemically synthesized compound that plays a significant role in bioconjugation and drug delivery applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Azide Functional Group : This group (-N3) allows for specific reactions through click chemistry, facilitating the attachment of various biomolecules.

- Polyethylene Glycol (PEG) Chain : The PEG chain enhances solubility and reduces immunogenicity, making it suitable for biological applications.

- N-hydroxysuccinimide (NHS) Ester : This reactive moiety enables the formation of stable amide bonds with primary amines in proteins and other biomolecules.

The primary function of this compound is to facilitate bioconjugation reactions. The NHS ester reacts with target biomolecules, introducing an azide tag that can be further conjugated with alkyne-containing molecules via click chemistry. This process allows for:

- Selective Coupling : Targeting specific proteins or peptides for drug delivery or imaging.

- Enhanced Stability : Conjugates formed using this compound exhibit improved stability and prolonged circulation times in vivo, which is crucial for therapeutic efficacy.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Targeted Drug Delivery : By conjugating this compound to therapeutic agents, researchers can achieve targeted delivery to diseased tissues, minimizing side effects associated with conventional therapies.

- Diagnostic Imaging : The azide functionality allows for the incorporation of imaging agents into biological systems, enhancing visualization in diagnostic procedures.

- Protein Labeling : It is frequently used in labeling proteins for studies involving protein interactions and functions.

Research Findings

Several studies highlight the biological activity and effectiveness of this compound:

Table 1: Summary of Key Research Findings

Case Study 1: Targeted Delivery Using this compound

A study investigated the use of this compound for targeted delivery of chemotherapeutic agents to cancer cells. The results indicated that conjugates formed with this compound exhibited significantly higher uptake in cancerous tissues compared to non-targeted controls, showcasing its potential in enhancing therapeutic outcomes.

Case Study 2: Imaging Applications

In another research project, this compound was utilized to label antibodies for imaging studies. The labeled antibodies demonstrated effective binding to target antigens in vitro, providing a reliable method for visualizing specific cellular interactions.

Q & A

Q. What is the structural and functional significance of the PEG12 spacer in NHS-PEG12-azide for bioconjugation?

The PEG12 spacer in this compound provides a 46.4 Å linear molecular distance between the NHS ester (reacting with amines) and the terminal azide group, as determined by three-dimensional molecular modeling . This spacer reduces steric hindrance in conjugation reactions, enabling efficient click chemistry (e.g., copper-free strain-promoted azide-alkyne cycloaddition [SPAAC]) with DBCO-modified biomolecules. Researchers should select PEG12 over shorter spacers (e.g., PEG4 or PEG8) when targeting distal binding sites or minimizing steric clashes in multi-component assemblies.

Q. How is this compound utilized in protein-DNA conjugation workflows?

this compound is first reacted with primary amines (e.g., lysine residues on antibodies) to introduce azide groups. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC links the azide-modified protein to alkyne/DBCO-functionalized DNA strands . Critical steps include:

- Optimizing molar ratios (e.g., 5–10-fold excess of this compound to protein) to balance labeling efficiency and aggregation.

- Using anhydrous DMSO as a solvent for linker dissolution to prevent hydrolysis of the NHS ester .

- Purifying conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Advanced Research Questions

Q. What experimental strategies mitigate nonspecific aggregation in multi-protein assemblies using this compound?

Aggregation can arise from cross-reactivity or improper stoichiometry in multi-step conjugations. To address this:

- Template-guided assembly : Use DNA scaffolds with complementary sequences to direct site-specific protein oligomerization, as demonstrated in antibody-DNA conjugates .

- Buffer optimization : Include 1–5% glycerol or 0.01% Tween-20 to stabilize proteins during conjugation.

- Stepwise purification : Isolate intermediates (e.g., azide-modified proteins) via SEC or affinity chromatography before proceeding to click chemistry .

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

Discrepancies often stem from variability in reaction conditions:

- Amine accessibility : Proteins with surface-exposed lysines (e.g., antibodies) show higher labeling efficiency than those with buried residues. Pre-treating proteins with denaturants (e.g., 0.1% SDS) can improve accessibility but risks destabilization .

- pH and temperature : Reactions performed at pH 8.5–9.0 (borate or carbonate buffers) and 4°C maximize NHS ester stability while minimizing protein degradation .

- Validation methods : Compare MALDI-TOF MS (for molecular weight shifts) and fluorescence labeling (e.g., Alexa Fluor-DBCO) to quantify azide incorporation .

Q. What analytical techniques are essential for characterizing this compound conjugates?

Key methods include:

- MALDI-TOF MS : Detects mass shifts corresponding to linker attachment (e.g., +941 Da for this compound) .

- SDS-PAGE with Coomassie/fluorescence staining : Verifies conjugate purity and assesses unreacted components.

- UV-Vis spectroscopy : Quantifies azide density using extinction coefficients (ε~267 nm = 450 M⁻¹cm⁻¹ for azide) .

- Dynamic light scattering (DLS) : Monitors hydrodynamic radius changes to detect aggregation .

Methodological Considerations

Q. How does solvent choice impact the reactivity of this compound in conjugation protocols?

this compound is typically dissolved in anhydrous DMSO to prevent hydrolysis of the NHS ester. However, DMSO concentrations >10% in aqueous reaction buffers can denature proteins. To balance reactivity and stability:

- Pre-dissolve the linker in DMSO (10–50 mM stock).

- Dilute into protein solutions to maintain ≤5% DMSO .

- Conduct time-course experiments to identify optimal reaction durations (typically 2–4 hours at 4°C) .

Q. What are the critical parameters for optimizing stoichiometry in this compound-based click chemistry?

- Molar ratio : Start with a 1:3 molar ratio of DBCO-modified partner to azide-labeled protein to ensure complete reaction.

- Reaction time : SPAAC reactions typically complete within 1–2 hours at 25°C, while CuAAC requires 30–60 minutes with copper(I) catalysts (e.g., THPTA or BTTAA) .

- Quenching agents : Add EDTA (1–5 mM) post-CuAAC to chelate residual copper and prevent oxidative damage .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in spacer-length-dependent studies using NHS-PEGn-azide variants?

- Comparative assays : Perform parallel experiments with PEG4, PEG8, and PEG12 linkers under identical conditions.

- Binding affinity assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify how spacer length affects target interaction (e.g., KD values) .

- Statistical validation : Apply ANOVA or t-tests to determine if differences in conjugation efficiency or binding kinetics are statistically significant (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.